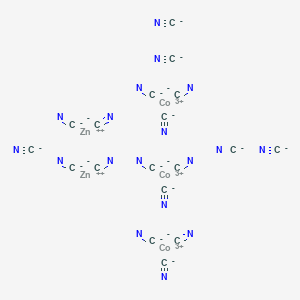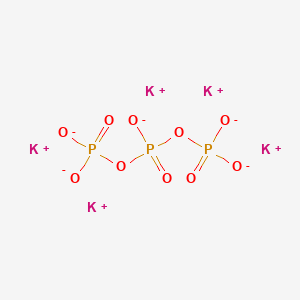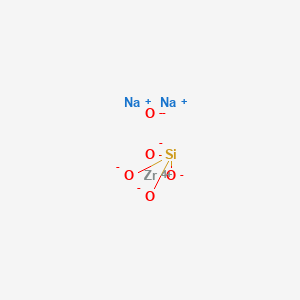
Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (OC-6-11)-
描述
Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (OC-6-11)- is a complex compound that has been widely studied for its potential applications in scientific research. This compound is commonly used in laboratory experiments due to its unique properties and ability to interact with various biological systems. In
科学研究应用
Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (OC-6-11)-)- has been extensively studied for its potential applications in scientific research. This compound is commonly used as a probe to study the redox properties of biological systems. It has also been used as a catalyst in various chemical reactions and as a sensor for detecting metal ions in biological samples. Additionally, Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (OC-6-11)-)- has been investigated for its potential use in electrochemical devices and as a potential therapeutic agent for various diseases.
作用机制
The mechanism of action of Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (OC-6-11)-)- is not fully understood. However, it is believed that the compound interacts with various biological systems by undergoing redox reactions. This interaction can lead to the generation of reactive oxygen species (ROS) and other free radicals, which can cause oxidative damage to cells and tissues. Additionally, Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (OC-6-11)-)- can also interact with metal ions and other biomolecules, which can affect their function and activity.
生化和生理效应
Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (OC-6-11)-)- has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce oxidative stress and cause cell death in various cell lines. Additionally, Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (OC-6-11)-)- has been shown to affect the activity of various enzymes and proteins involved in cellular metabolism and signaling pathways. In vivo studies have also shown that the compound can cause toxicity in animals, leading to organ damage and other adverse effects.
实验室实验的优点和局限性
Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (OC-6-11)-)- has several advantages for laboratory experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, the compound is stable under a wide range of conditions and can be easily stored for long periods of time. However, there are also several limitations to using Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (OC-6-11)-)- in lab experiments. The compound can be toxic to cells and tissues, which can limit its use in certain applications. Additionally, the compound can interact with other biomolecules and interfere with their function, which can complicate data interpretation.
未来方向
There are several future directions for research on Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (OC-6-11)-)-. One area of research is focused on developing new synthesis methods for the compound that are more efficient and environmentally friendly. Another area of research is focused on investigating the potential therapeutic applications of Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (OC-6-11)-)- for various diseases. Additionally, researchers are exploring the use of the compound as a sensor for detecting metal ions in biological samples and as a catalyst for various chemical reactions. Finally, there is ongoing research aimed at understanding the mechanism of action of Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (OC-6-11)-)- and its effects on biological systems at the molecular level.
Conclusion:
In conclusion, Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (OC-6-11)-)- is a complex compound that has many potential applications in scientific research. While the compound has several advantages for laboratory experiments, it also has limitations and can be toxic to cells and tissues. However, ongoing research is aimed at developing new synthesis methods, investigating potential therapeutic applications, and understanding the mechanism of action of the compound.
合成方法
The synthesis of Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (OC-6-11)-)- involves the reaction of cobalt(III) chloride hexahydrate, potassium hexacyanide, and zinc chloride in water. The resulting compound is a dark blue crystalline solid that is soluble in water and other polar solvents. This synthesis method is relatively simple and can be easily scaled up for large-scale production.
属性
IUPAC Name |
dizinc;cobalt(3+);octadecacyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/18CN.3Co.2Zn/c18*1-2;;;;;/q18*-1;3*+3;2*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZTFNYWVAOTQFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Co+3].[Co+3].[Co+3].[Zn+2].[Zn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18Co3N18Zn2-5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
17632-85-8 (Parent) | |
| Record name | Zinc hexacyanocobaltate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID001014781 | |
| Record name | Zinc hexacyanocobaltate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
775.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobaltate(3-), hexakis(cyano-kappaC)-, zinc (2:3), (OC-6-11)- | |
CAS RN |
14049-79-7 | |
| Record name | Zinc hexacyanocobaltate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014049797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobaltate(3-), hexakis(cyano-.kappa.C)-, zinc (2:3), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc hexacyanocobaltate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001014781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2(3H)-Benzothiazolone, 3-[(4-methylphenyl)sulfonyl]-](/img/structure/B84588.png)








